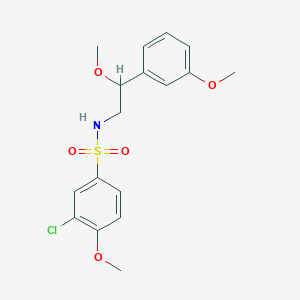
3-chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is an organic compound characterized by its complex structure, which includes a chloro group, multiple methoxy groups, and a benzenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzenesulfonyl chloride and 3-methoxyphenylethylamine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with optimizations for yield and purity. This might include:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification Techniques: Such as recrystallization or chromatography to achieve high purity.
化学反应分析
Types of Reactions
3-chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or acids, and the sulfonamide can be reduced to amines.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with the chloro group replaced by the nucleophile.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Corresponding amines or alcohols.
科学研究应用
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.
Material Science: Incorporated into polymers to enhance their properties.
Biology and Medicine
Pharmacology: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Biochemistry: Used in studies to understand enzyme interactions and inhibition mechanisms.
Industry
Chemical Manufacturing: Employed in the synthesis of more complex molecules.
Agriculture: Potential use in the development of agrochemicals.
作用机制
The mechanism by which 3-chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide exerts its effects involves:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways by inhibiting or activating specific proteins.
相似化合物的比较
Similar Compounds
3-chloro-4-methoxybenzenesulfonamide: Lacks the additional methoxyphenylethyl group.
4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide: Lacks the chloro group.
Uniqueness
Structural Complexity: The presence of multiple functional groups makes it more versatile in chemical reactions.
Its unique structure may offer advantages in specific applications, such as targeted drug delivery or specialized catalysis.
This detailed overview provides a comprehensive understanding of 3-chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide, highlighting its synthesis, reactions, applications, and unique properties
生物活性
3-chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is a sulfonamide compound with potential biological activity. Its structure includes a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and carbonic anhydrase inhibition. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : C17H20ClNO5S
- Molecular Weight : 385.9 g/mol
- CAS Number : 1797355-40-8
The biological activity of sulfonamides is primarily attributed to their ability to inhibit carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition can lead to various physiological effects, including alterations in pH regulation and ion transport across cell membranes.
Biological Activity Overview
- Antimicrobial Properties : Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial folate synthesis.
- Inhibition of Carbonic Anhydrases : Recent studies suggest that compounds similar to this compound exhibit selective inhibition of different CA isoforms, which may have therapeutic implications in cancer treatment and other diseases.
Case Studies and Experimental Data
Recent studies have evaluated the biological activity of related sulfonamides, focusing on their inhibitory effects on carbonic anhydrases:
| Compound | Target Enzyme | K_i (nM) | Selectivity |
|---|---|---|---|
| Compound 1 | hCA IX | 188 | High |
| Compound 2 | hCA XII | 32.9 | Very High |
| This compound | TBD | TBD | TBD |
Note : The K_i values indicate the potency of inhibition; lower values reflect higher potency.
Potential Applications
- Cancer Therapy : Inhibitors of hCA IX and hCA XII are being investigated for their roles in tumor growth regulation and metastasis prevention.
- Anti-inflammatory Effects : The modulation of CA activity can influence inflammatory processes, suggesting potential applications in treating inflammatory diseases.
属性
IUPAC Name |
3-chloro-4-methoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO5S/c1-22-13-6-4-5-12(9-13)17(24-3)11-19-25(20,21)14-7-8-16(23-2)15(18)10-14/h4-10,17,19H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHCMSBVYPJOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













